molecular formula C8H15IO2 B13472553 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane

Cat. No.: B13472553
M. Wt: 270.11 g/mol
InChI Key: AJJJSTLURMHZLL-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is an organic compound that features an iodomethyl group attached to a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane typically involves the iodination of a suitable precursor. One common method involves the reaction of 2,6,6-trimethyl-1,4-dioxane with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: Products include alcohols and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group serves as a reactive site for nucleophiles, facilitating the formation of new chemical bonds. This reactivity is attributed to the electron-withdrawing nature of the iodine atom, which makes the carbon atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Iodomethyl)-2,6,6-trimethyl-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical and physical properties compared to the benzene derivatives

Properties

Molecular Formula

C8H15IO2

Molecular Weight

270.11 g/mol

IUPAC Name

2-(iodomethyl)-2,6,6-trimethyl-1,4-dioxane

InChI

InChI=1S/C8H15IO2/c1-7(2)5-10-6-8(3,4-9)11-7/h4-6H2,1-3H3

InChI Key

AJJJSTLURMHZLL-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC(O1)(C)CI)C

Origin of Product

United States

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